molecular formula C3H3IN2 B032481 4-Iodopyrazole CAS No. 3469-69-0

4-Iodopyrazole

Cat. No. B032481
CAS RN: 3469-69-0
M. Wt: 193.97 g/mol
InChI Key: LLNQWPTUJJYTTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Iodopyrazole and its derivatives can be achieved through electrosynthesis by iodination of corresponding precursors on a platinum anode in aqueous solutions of potassium iodide under the conditions of diaphragm galvanostatic electrolysis. The efficiency of this process is influenced by the donor-acceptor properties of substituents and their positions on the pyrazole ring, yielding 4-iodo derivatives with varying efficiencies (Lyalin, Petrosyan, & Ugrak, 2010).

Molecular Structure Analysis

The molecular structure of 4-Iodopyrazole has been explored through rotational spectroscopy and ab initio calculations, identifying its potential to form halogen bonds comparable in strength to those formed by methyl and trifluoromethyl halides. This structural analysis underscores the compound's potential as a "magic bullet" for biochemical structure determination due to its combination of halogen- and hydrogen-bonding capabilities (Cooper et al., 2017).

Chemical Reactions and Properties

4-Iodopyrazole undergoes various chemical reactions, including electrocatalytic three-component synthesis, where sodium halides act as both the halogenation reagent and supporting electrolyte. This synthesis method highlights the compound's versatility in forming halopyrazoles through both ionic and radical pathways (Organic & biomolecular chemistry, 2022).

Physical Properties Analysis

The study of 4-Iodopyrazole's physical properties primarily revolves around its behavior in various chemical environments and its interaction with other molecules. For instance, its halogen bonding characteristics and how these properties make it an ideal candidate for specific biochemical applications have been comprehensively analyzed.

Chemical Properties Analysis

The chemical properties of 4-Iodopyrazole, including its reactivity and stability in different chemical reactions, have been elucidated through detailed studies. Its ability to undergo nitrodeiodination, yielding corresponding nitro derivatives, demonstrates the compound's reactive nature under certain conditions (Tret'yakov & Vasitevsky, 1996).

Scientific Research Applications

1. Use in Protein Crystallography

4-Iodopyrazole has been found useful in protein crystallography. Its ability to bind to various small molecule binding hot spots in target proteins makes it suitable for experimental phase determination by single-wavelength anomalous dispersion (SAD). Its low cost and safety profile enhance its practicality in this field (Bauman, Harrison, & Arnold, 2016).

2. Synthesis of Biologically Important Compounds

4-Iodopyrazoles are key starting materials in cross-coupling chemistry and metal-iodine exchange reactions, which are pivotal in synthesizing biologically important compounds. The development of environmentally friendly and efficient methods for synthesizing 4-iodopyrazoles, such as ultrasound-promoted iodination in aqueous medium and green iodination methods, highlights their significance (Kunsminskas, Pizutti, & Raminelli, 2012); (Kim, Ruck, Zhao, & Huffman, 2008).

3. Electrophilic Cyclization in Organic Synthesis

Electrophilic cyclizations involving 4-iodopyrazoles are employed for the synthesis of pyrazoles. This process is notable for its high yields and tolerance of a wide range of substituents, making it a valuable method in organic synthesis (Zora, Kıvrak, & Yazici, 2011).

4. Catalytic Applications

The catalytic properties of 4-iodopyrazoles are also explored. For example, Faujasite catalyzed nitrodeiodination of iodopyrazoles is a simple and convenient method for the synthesis of several nitropyrazoles, which are important in the pharmaceutical industry (Ravi & Tewari, 2013).

5. Halogen Bonding Properties

The halogen bonding capabilities of 4-iodopyrazole are significant, particularly in the field of biochemical structure determination. Its dual nature of halogen- and hydrogen-bonding makes it a "magic bullet" in this area. Studies involving rotational spectroscopy and ab initio calculations have been conducted to understand its bonding properties better (Cooper, Medcraft, Littlefair, Penfold, & Walker, 2017).

Safety And Hazards

4-Iodopyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

4-Iodopyrazole has been described as a “magic bullet” for biochemical structure determination due to its combination of halogen- and hydrogen-bonding capabilities . It is expected that synthesizing pyrazole derivatives efficiently and selectively will continue to be an important area of organic chemistry .

properties

IUPAC Name

4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNQWPTUJJYTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188244
Record name 4-Iodopyrazole
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Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Iodopyrazole

CAS RN

3469-69-0
Record name 4-Iodopyrazole
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Record name 4-Iodopyrazole
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Record name 4-Iodopyrazole
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Record name 4-iodo-1H-pyrazole
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Record name 4-IODOPYRAZOLE
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Melting Point

108-110 °C
Record name 4-Iodopyrazole
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Synthesis routes and methods

Procedure details

When an equivalent amount of 4-iodopyrazole is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using toluene as solvent, 2-(4-iodo-1H-pyrazol-1-yl)ethyl chloride is isolated after column chromatography (4-iodopyrazole, Aldrich, 41%, C).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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